![molecular formula C8H6ClN3O2 B15295879 Methyl 5-chloro-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylate](/img/structure/B15295879.png)
Methyl 5-chloro-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 5-chloro-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylate is a heterocyclic compound that belongs to the class of triazolopyridines. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, agrochemistry, and materials science. The presence of the triazole ring in its structure imparts unique chemical and biological properties, making it a valuable scaffold for drug discovery and development.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-chloro-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 5-chloro-2-aminopyridine with ethyl chloroformate, followed by cyclization with hydrazine hydrate. The reaction conditions often require refluxing in an appropriate solvent such as ethanol or methanol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable .
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 5-chloro-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with different nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The triazole ring can participate in redox reactions, leading to the formation of different oxidation states.
Cyclization Reactions: The compound can undergo further cyclization to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides.
Oxidation and Reduction: Reagents such as hydrogen peroxide (H2O2) for oxidation and sodium borohydride (NaBH4) for reduction are commonly used.
Cyclization Reactions: Cyclization can be facilitated by using strong acids or bases under reflux conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amino-triazolopyridine derivative, while oxidation can produce an N-oxide derivative .
Applications De Recherche Scientifique
Methyl 5-chloro-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylate has several scientific research applications:
Medicinal Chemistry: It serves as a scaffold for the development of antiviral, anticancer, and antimicrobial agents.
Agrochemistry: The compound is explored for its potential use as a pesticide or herbicide due to its biological activity.
Materials Science: It is used in the synthesis of novel materials with unique electronic and optical properties.
Mécanisme D'action
The mechanism of action of Methyl 5-chloro-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylate involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and π-π interactions with biological receptors, leading to inhibition or activation of specific pathways. For instance, in medicinal chemistry, it may inhibit enzymes or receptors involved in disease progression .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methyl 5-chloro-[1,2,4]triazolo[1,5-a]pyrimidine-8-carboxylate
- Methyl 5-chloro-[1,2,4]triazolo[1,5-a]quinoxaline-8-carboxylate
- Methyl 5-chloro-[1,2,4]triazolo[1,5-a]benzimidazole-8-carboxylate
Uniqueness
Methyl 5-chloro-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylate is unique due to its specific triazolopyridine structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and selectivity in chemical reactions, as well as unique biological activities .
Propriétés
Formule moléculaire |
C8H6ClN3O2 |
|---|---|
Poids moléculaire |
211.60 g/mol |
Nom IUPAC |
methyl 5-chloro-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylate |
InChI |
InChI=1S/C8H6ClN3O2/c1-14-8(13)5-2-3-6(9)12-7(5)10-4-11-12/h2-4H,1H3 |
Clé InChI |
PIFKZLFRHPKZEX-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1=CC=C(N2C1=NC=N2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


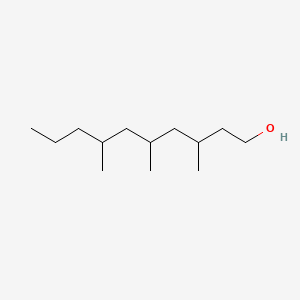
![1'-((3,5-Dimethyl-1-phenyl-1H-pyrazol-4-yl)methyl)-3H-spiro[isobenzofuran-1,4'-piperidine]](/img/structure/B15295801.png)
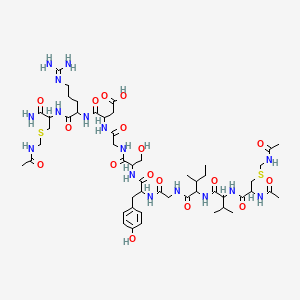
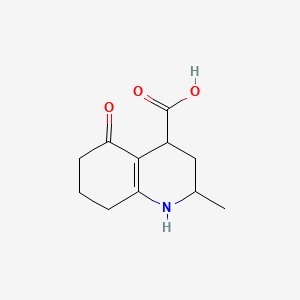
![1-[4-(2,2-Dimethoxyethyl)thian-4-yl]methanamine](/img/structure/B15295821.png)


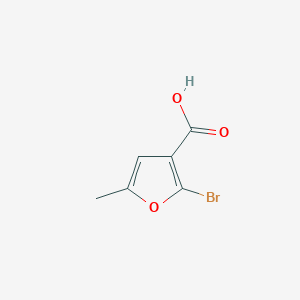
![[(2R,3R,5R)-4,4-difluoro-2-[[hydroxy-(2,2,2-trifluoroacetyl)oxyphosphoryl]oxymethyl]-5-[2-oxo-4-[(2,2,2-trifluoroacetyl)amino]pyrimidin-1-yl]oxolan-3-yl] 2,2,2-trifluoroacetate](/img/structure/B15295842.png)
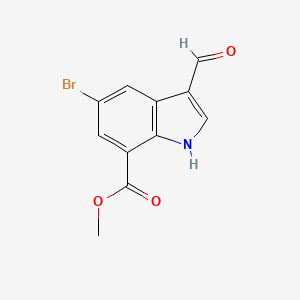


![3-Methyl-2-oxabicyclo[2.2.1]heptane-4-carboxylic acid](/img/structure/B15295884.png)
![Tert-butyl2-[(2-iodophenyl)amino]acetate](/img/structure/B15295897.png)
